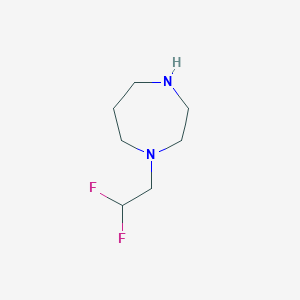
1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, along with a methylbutanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination of 4-hydroxyacetophenone followed by a series of reactions to introduce the methylbutanone side chain. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methylbutanone side chain can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
- Oxidation of the hydroxyl group yields corresponding ketones or aldehydes.
- Reduction of the carbonyl group results in alcohols.
- Substitution reactions produce various derivatives depending on the nucleophile used .
Scientific Research Applications
1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, and cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
- 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
- (3-Bromo-4-hydroxyphenyl)(phenyl)methanone
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness: 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-4,6-7,13H,5H2,1-2H3 |
InChI Key |
HBVORUTUODDRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B13269253.png)
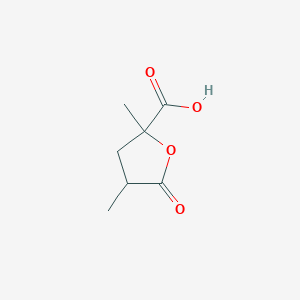
![4-[(1-Cyclohexylethyl)amino]pentan-1-ol](/img/structure/B13269279.png)
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B13269286.png)
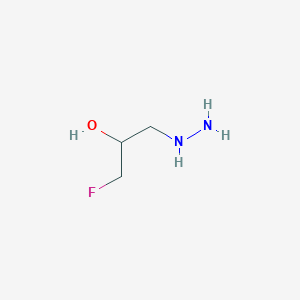
![3-[(3-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13269294.png)
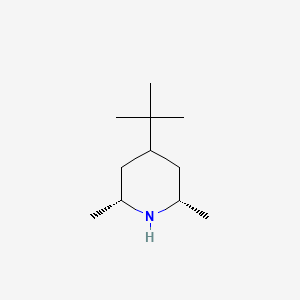
amine](/img/structure/B13269303.png)
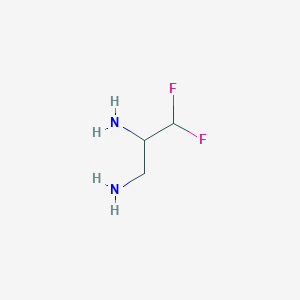

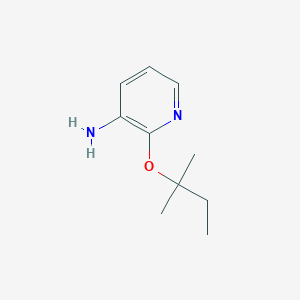
![tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13269324.png)
